4-Acetyl-4'-methoxy-2-nitrobiphenyl
Overview
Description
“4-Acetyl-4’-methoxy-2-nitrobiphenyl” is a chemical compound with the molecular formula C15H13NO4. It’s a derivative of biphenyl, which is a type of aromatic hydrocarbon . The compound has been examined using basic concepts of quantum mechanics and intermolecular forces .
Molecular Structure Analysis
The molecular structure of “4-Acetyl-4’-methoxy-2-nitrobiphenyl” has been analyzed using the CNDO/2 method, which is used to compute the net atomic charge and atomic dipole components at each atomic center . The modified Rayleigh-Schrödinger perturbation theory along with the multicentered-multipole expansion method has been employed to evaluate long-range interactions .properties
IUPAC Name |
1-[4-(4-methoxyphenyl)-3-nitrophenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)12-5-8-14(15(9-12)16(18)19)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZFSKAALFOMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone |
Synthesis routes and methods I
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Synthesis routes and methods II
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